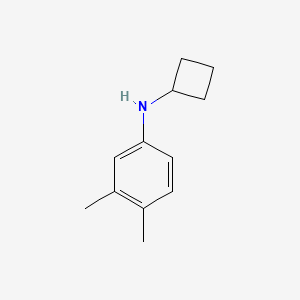

N-cyclobutyl-3,4-dimethylaniline

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H17N |

|---|---|

Molecular Weight |

175.27 g/mol |

IUPAC Name |

N-cyclobutyl-3,4-dimethylaniline |

InChI |

InChI=1S/C12H17N/c1-9-6-7-12(8-10(9)2)13-11-4-3-5-11/h6-8,11,13H,3-5H2,1-2H3 |

InChI Key |

ARRYNVSHAKCTJO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)NC2CCC2)C |

Origin of Product |

United States |

Synthetic Methodologies for N Cyclobutyl 3,4 Dimethylaniline and Analogues

Direct Alkylation Approaches for N-Cyclobutylation of Aniline (B41778) Derivatives

Direct C-H cyclobutylation of aniline derivatives represents a modern and efficient strategy for forming α-cyclobutyl N-alkylaniline products. nih.gov This approach is particularly notable for its ability to directly functionalize the α-C-H bonds of aniline derivatives.

Photoredox Catalysis in α-C-H Cyclobutylation of Anilines

A key advancement in the synthesis of cyclobutylated anilines is the development of a photoredox-catalyzed system. nih.govnih.gov This method facilitates the direct alkylation of the α-C–H bonds of aniline derivatives using strained bicyclo[1.1.0]butane (BCB) derivatives. nih.govscispace.com The process is initiated by an iridium photocatalyst, which, upon excitation by visible light, engages in a single-electron transfer with the aniline substrate. nih.govresearchgate.net This mild catalytic system operates through a redox- and proton-neutral mechanism, avoiding the need for harsh reagents or stoichiometric additives. nih.govscispace.com The reaction successfully yields α-cyclobutyl N-alkylaniline products from a range of substituted arylamine derivatives. nih.gov

Mechanistic Investigations of Radical Intermediates in Cyclobutylation Reactions

The underlying mechanism of photoredox-catalyzed cyclobutylation involves the generation of key radical intermediates. nih.gov The process begins with a photoinduced electron transfer from the amine substrate to the excited photoredox catalyst, forming a radical cation. nih.gov Subsequent deprotonation of the now more acidic α-C–H bond results in the formation of a crucial α-amino radical species. nih.govscispace.com

This highly reactive α-amino radical then adds to a strain-activated bicyclo[1.1.0]butane derivative, leading to the formation of a new carbon-carbon bond. nih.gov The cycle is completed by a single-electron reduction and protonation, which delivers the final α-cyclobutylamine product. nih.gov This proposed pathway is supported by mechanistic experiments, including radical trapping studies, which confirm the presence of these transient radical species. researchgate.net The entire catalytic cycle is designed to be redox- and proton-neutral. nih.gov

Substrate Scope and Selectivity Considerations for Substituted Aniline Partners in Cyclobutylation

The effectiveness of the photoredox-catalyzed cyclobutylation has been evaluated across a variety of substituted aniline derivatives. nih.gov The reaction demonstrates notable selectivity, with electron-deficient aniline derivatives proving to be particularly efficient coupling partners. nih.gov For instance, N,N-dimethylaniline derivatives with electron-withdrawing groups react under standard conditions to yield the corresponding products. nih.gov

Cyclic aniline derivatives, such as N-phenylpyrrolidine, are also effectively converted into their cyclobutylated counterparts. nih.gov The substrate scope extends to N-arylpyrrolidines with various substituents on the phenyl ring. Methoxy (B1213986) groups in the meta-position are well-tolerated, as are halogen substituents like fluoro and bromo. nih.gov Furthermore, aniline derivatives bearing methoxycarbonyl and nitrile groups are excellent substrates for this transformation, affording high yields of the desired products. nih.gov However, anilines with substituents at the ortho- or para-positions were found to be unreactive under these conditions. scispace.com

Table 1: Substrate Scope of Substituted N-Arylpyrrolidines in Photoredox Cyclobutylation

| Substrate (N-Arylpyrrolidine) | Substituent on Phenyl Ring | Yield of Cyclobutylated Product (%) |

|---|---|---|

| N-(m-methoxyphenyl)pyrrolidine | m-OCH₃ | 61 |

| N-(p-fluorophenyl)pyrrolidine | p-F | 79 |

| N-(m-bromophenyl)pyrrolidine | m-Br | 57 |

| Methyl 4-(pyrrolidin-1-yl)benzoate | p-CO₂Me | 77 |

| 4-(pyrrolidin-1-yl)benzonitrile | p-CN | 90 |

Data sourced from studies on the direct C-H cyclobutylation of aniline derivatives. nih.gov

Utilization of Strained Bicyclo[1.1.0]butane Derivatives in N-Cyclobutylation Strategies

The cyclobutylation reaction relies on the use of bicyclo[1.1.0]butane (BCB) and its derivatives as the cyclobutylating agents. nih.gov Bicyclobutane is a highly strained molecule, with an estimated strain energy of 63.9 kcal mol⁻¹, making it an effective alkylating agent upon ring-opening. wikipedia.org This inherent strain energy facilitates its reaction with radical species. nih.gov

In the context of aniline cyclobutylation, BCB derivatives activated with electron-withdrawing groups, such as sulfones, are particularly effective. scispace.com For example, increasing the electron-withdrawing capacity of the sulfonyl group, as seen in fluorinated phenylsulfone derivatives, leads to improved reactivity with the aminoalkyl radicals and higher product yields. scispace.com The reaction involves the direct addition of the α-amino radical to the strained C-C σ-bond of the BCB derivative. nih.gov

Alternative Synthetic Pathways for Cyclobutyl Aniline Moieties

Beyond direct alkylation, alternative synthetic strategies have been developed to access structures containing the cyclobutyl aniline motif.

Domino Cyclization Reactions Involving Anilines and Cyclobutanone (B123998) Precursors

An alternative route involves a copper-catalyzed domino cyclization reaction. beilstein-journals.orgresearchgate.net This method synthesizes spirotetrahydroquinoline derivatives through the reaction of anilines with cyclobutanone oxime ethers. beilstein-journals.orgbeilstein-journals.org While not directly forming N-cyclobutyl-3,4-dimethylaniline, this pathway creates a tetrahydroquinoline scaffold fused with a cyclobutane (B1203170) ring, a structure of significant interest in medicinal chemistry due to its conformational rigidity. beilstein-journals.org

The reaction conditions are optimized using a copper(II) trifluoroacetate (B77799) catalyst in hexane (B92381) at 80 °C, yielding the desired spiro compound in high yield. beilstein-journals.org A plausible mechanism suggests that the copper catalyst facilitates the reaction between the aniline and the cyclobutanone oxime to form an imine intermediate. beilstein-journals.org This intermediate then isomerizes to an enamine, which undergoes an intermolecular cyclization followed by aromatization to produce the final spirotetrahydroquinoline product. beilstein-journals.orgresearchgate.net This scalable and versatile method demonstrates good functional group tolerance and provides a straightforward approach to these complex heterocyclic systems. beilstein-journals.org

Stereoselective Cycloaddition Strategies for Cyclobutane Ring Formation onto Aniline Derivatives

The construction of the cyclobutane ring is a pivotal step in the synthesis of this compound. Stereoselective [2+2] cycloaddition reactions represent a powerful tool for this purpose, allowing for the controlled formation of the four-membered ring. mdpi.com These reactions typically involve the combination of two two-carbon components, such as alkenes or ketenes, to form the cyclobutane core. harvard.edu

Recent advancements in photochemistry and organocatalysis have significantly expanded the scope and stereocontrol of [2+2] cycloadditions. nih.gov For instance, visible-light-induced asymmetric [2+2] cycloaddition of alkenes has emerged as a viable method, although it can sometimes necessitate the use of directing groups. chemistryviews.org However, new directing-group-free enantioselective [2+2] photocycloaddition reactions are being developed to overcome this limitation. chemistryviews.org

Alternative strategies to [2+2] cycloadditions for forming substituted cyclobutanes include radical cyclizations and ring contraction reactions, such as the Wolff rearrangement. nih.gov A notable and highly stereoselective method involves the contraction of readily available pyrrolidines using iodonitrene chemistry. acs.org This process, which proceeds through a nitrogen extrusion mechanism, allows for the synthesis of multisubstituted cyclobutanes with a high degree of stereocontrol. nih.govacs.org

| Method | Description | Key Features |

| [2+2] Cycloaddition | Reaction of two two-carbon components (e.g., alkenes, ketenes) to form a cyclobutane ring. mdpi.comharvard.edu | Can be promoted by heat, light, or catalysts. Stereoselectivity can be achieved using chiral auxiliaries, catalysts, or reaction conditions. mdpi.comnih.govchemistryviews.org |

| Pyrrolidine (B122466) Ring Contraction | Conversion of a substituted pyrrolidine to a cyclobutane via nitrogen extrusion using iodonitrene chemistry. acs.org | Highly stereoselective, good functional group tolerance. acs.org |

| Radical Cyclization | Intramolecular cyclization of a radical species to form a cyclobutane ring. nih.gov | Offers an alternative to cycloaddition methods. |

| Wolff Rearrangement | A ring contraction reaction that can be used to synthesize cyclobutane derivatives. nih.gov | Involves the rearrangement of an α-diazoketone. |

Transformations Facilitating Nitrogen-Containing Carbo- and Heterocycle Synthesis with Cyclobutyl Incorporation

The incorporation of a cyclobutyl group into nitrogen-containing carbo- and heterocycles is a key aspect of synthesizing analogs of this compound. A variety of synthetic transformations can achieve this.

Denitrogenative transformations of polynitrogen heterocycles, such as N-sulfonyl-1,2,3-triazoles, provide a versatile route to a wide array of structurally diverse molecules. wiley-vch.dewiley.com These reactions can be used to introduce complex functionalities that could be precursors to or include a cyclobutyl moiety.

Catalytic dehydrative cyclization is another powerful method for constructing nitrogen-containing heterocycles. pitt.edu This approach can be applied to synthesize oxazolines, oxazines, and other heterocyclic systems which could potentially be functionalized with a cyclobutyl group. pitt.edu Furthermore, transition metal-catalyzed reactions, such as those involving carbene migratory insertion, have been developed for the synthesis and functionalization of nitrogen-containing heterocycles. nd.edu These methods offer pathways to five- and seven-membered heterocyclic structures that could be adapted for cyclobutyl incorporation. nd.edu

Strategies for Introducing Dimethyl Substitution on the Aniline Ring System

The regioselective introduction of two methyl groups onto the aniline ring is a critical step in the synthesis of this compound.

Regioselective Methylation and Alkylation of Aniline Rings

Achieving the desired 3,4-dimethyl substitution pattern on the aniline ring requires careful control of regioselectivity. Electrophilic alkylation of anilines can be influenced by the directing effects of the amino group. For instance, the reaction of substituted anilines with phenylacetylene (B144264) in the presence of montmorillonite (B579905) KSF has been shown to yield 1,1-diarylethylenes with good yields and excellent selectivities. colab.ws

Radical arylation of anilines with arylhydrazines under oxidative conditions is another method that demonstrates high regioselectivity due to the strong directing effect of the amino group. nih.gov Furthermore, the regioselectivity of radical arylation reactions can be controlled by adjusting the reaction conditions, such as the acidity of the medium. nih.gov

Photochemical methods have also been explored for the stereoselective α-alkylation of aldehydes mediated by enamines, which could potentially be adapted for the alkylation of aniline derivatives. acs.org

Synthesis of N,N-Dimethylaniline Derivatives

While the target molecule is this compound, the synthesis of N,N-dimethylaniline derivatives provides valuable insights into N-alkylation strategies. Industrial production of N,N-dimethylaniline often utilizes methanol (B129727) as a methylating agent in either a liquid-phase or gas-phase process. alfa-chemistry.com The liquid-phase method involves reacting aniline and methanol with sulfuric acid in an autoclave, while the gas-phase method passes a mixture of aniline and methanol vapor over a catalyst at high temperatures. alfa-chemistry.comprepchem.com

More environmentally friendly methods have been developed using dimethyl carbonate (DMC) as a "green" methylating agent. researchgate.netresearchgate.net These reactions can be catalyzed by onium salts or other catalysts and can proceed in high yields. researchgate.net One-pot syntheses of N,N-dimethylaniline from nitrobenzene (B124822) and methanol have also been reported, where methanol serves as both a hydrogen source for the reduction of the nitro group and as the alkylating agent. rsc.org

Copper-catalyzed N-monoalkylation of anilines using alkylboronic acids offers another route for the selective introduction of alkyl groups onto the aniline nitrogen. organic-chemistry.org

| Reagent | Catalyst/Conditions | Yield | Key Features |

| Methanol | Sulfuric acid, high temperature and pressure (liquid phase) | High | Industrial process, requires corrosion-resistant equipment. alfa-chemistry.comprepchem.com |

| Methanol | Sulfate/glass catalyst, high temperature (gas phase) | 98% | Continuous operation, high purity product. alfa-chemistry.com |

| Dimethyl Carbonate (DMC) | Onium salt | Up to 98% | "Green" and non-toxic methylating agent. researchgate.net |

| Nitrobenzene and Methanol | Raney-Ni® catalyst | 98% | One-pot synthesis from a common starting material. rsc.org |

Methodologies for the Purification and Isolation of this compound

The final step in any synthesis is the purification and isolation of the target compound. For a substituted aniline like this compound, a combination of standard laboratory techniques would be employed.

Following the reaction, the crude product would typically be worked up to remove catalysts, unreacted starting materials, and byproducts. This often involves an aqueous workup, potentially with an acid or base wash to remove acidic or basic impurities. The organic product is then extracted into a suitable solvent.

Distillation, particularly vacuum distillation, is a common method for purifying liquid anilines. alfa-chemistry.comprepchem.com For solid compounds, recrystallization from an appropriate solvent system is a powerful technique for achieving high purity. Chromatographic methods, such as column chromatography on silica (B1680970) gel or preparative thin-layer chromatography (TLC), are also widely used to separate the desired product from closely related impurities. The choice of eluent is critical for achieving good separation.

The purity of the final product is typically assessed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS). amadischem.com

Chemical Reactivity and Transformations of N Cyclobutyl 3,4 Dimethylaniline

Reactions Involving the N-Cyclobutyl Moiety

The N-cyclobutyl group is a distinguishing feature that offers pathways for unique chemical transformations, primarily involving the strained four-membered ring.

While direct ring-opening of a stable N-cyclobutyl aniline (B41778) is not a commonly cited spontaneous reaction, the principles of cyclobutane (B1203170) chemistry suggest potential pathways. The formation of N-cyclobutyl anilines can be achieved through methods that highlight the reactivity of strained precursors, such as bicyclo[1.1.0]butanes (BCBs). nih.gov The reaction of BCB derivatives with amines, often under photoredox catalysis, proceeds via the formation of an α-amino radical which then adds to the strained C-C bond of the BCB. nih.gov

Lewis acid catalysis provides another route for divergent synthesis of cyclobutyl amines from BCBs. Depending on the specific BCB substrate (ketone or ester) and the Lewis acid used, different products can be obtained. For instance, the reaction of BCB ketones with triazinanes can yield cyclobutyl diamines through a "cycloaddition/ring-opening" sequence. chemrxiv.org This demonstrates that the cyclobutane framework, particularly when formed from highly strained precursors, can be manipulated through controlled ring-opening strategies. chemrxiv.org

Table 1: Catalytic Systems for Synthesis of α-Cyclobutyl N-Alkylaniline Derivatives

| Catalyst System | Substrates | Mechanism | Product Type | Ref |

|---|---|---|---|---|

| Photoredox (Iridium) | Aniline derivatives, Bicyclo[1.1.0]butane (BCB) | Oxidative formation of aminoalkyl radical, addition to BCB | α-Cyclobutyl N-alkylaniline | nih.gov, nih.gov |

| Lewis Acid (B(C₆F₅)₃) | BCB ketones, Triazinanes | Stepwise (2+2+3) cycloaddition followed by acidic cleavage | cis-Cyclobutyl diamines | chemrxiv.org |

This interactive table summarizes catalytic methods that lead to the formation of cyclobutane-containing amines, illustrating the reactivity of strained precursors.

The stereochemistry of reactions involving the cyclobutyl ring is a critical aspect. In the synthesis of cis-cyclobutyl diamines from BCB ketones, the reaction proceeds through an intermediate that, upon acidic treatment, cleaves to form the cis-diamine product. chemrxiv.org This indicates a high degree of stereocontrol in the cycloaddition and subsequent ring-opening steps. Mechanistic studies suggest these reactions can proceed through stepwise cycloadditions rather than concerted pathways, which influences the final stereochemical outcome. chemrxiv.org The ability to control the stereochemistry is crucial for applications where specific isomers are required, such as in medicinal chemistry.

Transformations of the N-Alkyl Group

The nitrogen atom and its alkyl substituents are a primary site of metabolic and chemical transformation. For N-cyclobutyl-3,4-dimethylaniline, this involves reactions analogous to those seen in well-studied N,N-dialkylanilines.

Oxidative N-dealkylation is a key metabolic pathway for tertiary amines, catalyzed by enzymes like cytochrome P450 (P450) and flavin-containing monooxygenases (FMO). mdpi.com The mechanism for P450-catalyzed N-dealkylation of N,N-dialkylanilines has been a subject of extensive study, with two primary pathways proposed: a one-electron transfer followed by deprotonation (ET-PT) and a direct hydrogen atom transfer (HAT). acs.orgmdpi.com

Evidence from studies using various N,N-dialkylaniline substrates and biomimetic models largely supports the ET-PT mechanism. acs.orgnih.gov This process involves an initial single-electron transfer (SET) from the nitrogen atom to the high-valent oxoiron(IV) species of the enzyme, forming an aminium radical cation. acs.orgmdpi.com This is followed by the transfer of a proton from the α-carbon to an acceptor, leading to the formation of an unstable carbinolamine, which then decomposes to yield the dealkylated amine and a carbonyl compound (in this case, cyclobutanone). mdpi.com For this compound, this would result in the formation of 3,4-dimethylaniline (B50824).

Biomimetic systems using non-heme manganese and iron complexes have been developed to catalyze the oxidative N-dealkylation of N,N-dimethylanilines. mdpi.comresearchgate.net These catalysts, in the presence of co-oxidants like peracetic acid (PAA) or meta-chloroperoxybenzoic acid (mCPBA), generate a high-valent oxometal species that acts as the key oxidant. mdpi.comresearchgate.net

Studies on these systems provide direct evidence for the formation of a transient radical cation intermediate, supporting an initial electron-transfer step from the aniline to the oxometal species. mdpi.com The reaction rates are influenced by the electronic properties of substituents on the aromatic ring. Electron-donating groups on the phenyl ring increase the reaction rate, which is consistent with a mechanism involving the formation of a positively charged intermediate (aminium radical). mdpi.comresearchgate.net

Table 2: Proposed Mechanisms for Oxidative N-Dealkylation

| Mechanism | Key Steps | Intermediates | Supporting Evidence | Ref |

|---|---|---|---|---|

| Electron Transfer-Proton Transfer (ET-PT) | 1. Single Electron Transfer (SET) 2. Proton Transfer (PT) from α-carbon | Aminium radical cation, Carbinolamine | Hammett correlations, Kinetic isotope effects, Direct observation of radical cation | acs.org, mdpi.com, nih.gov |

This interactive table compares the two major proposed mechanisms for the oxidative N-dealkylation of N-alkylanilines.

Reactivity of the Dimethyl-Substituted Phenyl Ring

The aromatic ring of this compound is highly activated towards electrophilic aromatic substitution due to the presence of three electron-donating groups: the powerful N-cyclobutylamino group and the two methyl groups.

The amino group is a strong activating, ortho- and para-directing substituent. libretexts.orgncert.nic.in Its powerful activating nature stems from the ability of the nitrogen lone pair to be delocalized into the benzene (B151609) ring through resonance, increasing the electron density at the ortho and para positions. ncert.nic.inchemistrysteps.com The methyl groups at the 3- and 4-positions are also activating and ortho-, para-directing via an inductive effect and hyperconjugation. drugbank.com

In this compound, the directing effects of these groups must be considered collectively. The N-cyclobutylamino group at position 1 strongly directs incoming electrophiles to positions 2 and 4. However, position 4 is already occupied by a methyl group. Therefore, the primary sites for electrophilic attack are positions 2, 5, and 6.

Position 2: Ortho to the amino group (strongly activating) and ortho to the 3-methyl group (activating).

Position 5: Para to the 3-methyl group (activating) and meta to the amino group (less favored).

Position 6: Ortho to the amino group (strongly activating) and meta to the 4-methyl group (less favored).

Given the overwhelming directing power of the amino group, substitution is most likely to occur at the positions ortho to it, namely positions 2 and 6. Between these two, position 2 is also ortho to the 3-methyl group, potentially enhancing its reactivity, but also making it more sterically hindered. Position 6 is less sterically hindered. Therefore, a mixture of products at positions 2 and 6 would be expected in typical electrophilic substitution reactions like bromination or nitration. To achieve monosubstitution and avoid overreaction, the high reactivity of the amino group can be attenuated by acetylation prior to substitution. libretexts.orgmsu.edu

In addition to classical electrophilic substitution, transition metal-catalyzed C-H functionalization offers alternative pathways. For instance, yttrium catalysts have been shown to effect the ortho-selective C-H alkylation of N,N-dimethylanilines with alkenes. rsc.org This reaction proceeds via a mechanism where the amino group coordinates to the metal center, directing the C-H activation to the ortho position. rsc.org A similar reactivity pattern could be anticipated for this compound.

Electrophilic Aromatic Substitution Patterns and Regioselectivity

The N-cyclobutylamino group is a strongly activating and ortho-, para-directing group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic pi-system through resonance. The two methyl groups at the 3- and 4-positions are also activating and ortho-, para-directing, albeit to a lesser extent than the amino group. The combined effect of these substituents leads to a high electron density in the aromatic ring, making it highly susceptible to electrophilic aromatic substitution.

The regioselectivity of electrophilic aromatic substitution on this compound is determined by the interplay of the electronic effects of the substituents and steric hindrance. The N-cyclobutylamino group at position 1 is the most powerful activating group and will therefore largely control the position of substitution. The possible positions for electrophilic attack are C2, C5, and C6.

Substitution at C2: This position is ortho to the strongly activating N-cyclobutylamino group and meta to the 3-methyl group and para to the 4-methyl group. It is electronically favored. However, this position is sterically hindered by the adjacent bulky N-cyclobutylamino group.

Substitution at C5: This position is para to the 3-methyl group and ortho to the 4-methyl group, and meta to the N-cyclobutylamino group. While activated by the methyl groups, it is meta to the strongest activating group, making it less favorable.

Substitution at C6: This position is ortho to the N-cyclobutylamino group and meta to the 4-methyl group. This position is electronically activated by the powerful N-cyclobutylamino group.

Considering these factors, electrophilic attack is most likely to occur at the C2 and C6 positions, which are ortho to the highly activating N-cyclobutylamino group. The steric bulk of the N-cyclobutyl group might influence the ratio of C2 to C6 substitution, with the less hindered C6 position potentially being favored. Substitution at the C5 position is expected to be a minor product due to being meta to the strongest activating group.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Electrophilic Reagent | Predicted Major Product(s) | Predicted Minor Product(s) |

| HNO₃/H₂SO₄ (Nitration) | 2-Nitro-N-cyclobutyl-3,4-dimethylaniline, 6-Nitro-N-cyclobutyl-3,4-dimethylaniline | 5-Nitro-N-cyclobutyl-3,4-dimethylaniline |

| Br₂/FeBr₃ (Bromination) | 2-Bromo-N-cyclobutyl-3,4-dimethylaniline, 6-Bromo-N-cyclobutyl-3,4-dimethylaniline | 5-Bromo-N-cyclobutyl-3,4-dimethylaniline |

| SO₃/H₂SO₄ (Sulfonation) | This compound-2-sulfonic acid, this compound-6-sulfonic acid | This compound-5-sulfonic acid |

| R-Cl/AlCl₃ (Friedel-Crafts Alkylation) | 2-Alkyl-N-cyclobutyl-3,4-dimethylaniline, 6-Alkyl-N-cyclobutyl-3,4-dimethylaniline | 5-Alkyl-N-cyclobutyl-3,4-dimethylaniline |

| RCOCl/AlCl₃ (Friedel-Crafts Acylation) | 2-Acyl-N-cyclobutyl-3,4-dimethylaniline, 6-Acyl-N-cyclobutyl-3,4-dimethylaniline | 5-Acyl-N-cyclobutyl-3,4-dimethylaniline |

Note: The distribution of ortho (C2 vs. C6) products can be influenced by reaction conditions such as temperature and solvent due to the differing steric environments.

Functional Group Interconversions on the Aromatic Core

The functional groups present on the aromatic core of this compound can undergo various chemical transformations. These interconversions can be used to synthesize a range of derivatives with modified properties.

The primary amino group, after potential protection, can be a site for further reactions. The methyl groups on the aromatic ring are generally unreactive towards many reagents but can be oxidized under harsh conditions. More commonly, functional groups introduced onto the ring via electrophilic substitution can be further modified.

For instance, a nitro group, introduced via nitration, can be readily reduced to an amino group using reducing agents like H₂/Pd, Sn/HCl, or Fe/HCl. This new amino group can then undergo a wide array of reactions, such as diazotization followed by substitution (Sandmeyer reaction), to introduce a variety of functionalities.

Halogens introduced onto the ring can participate in cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings, to form new carbon-carbon or carbon-heteroatom bonds. This provides a versatile method for elaborating the molecular structure.

Table 2: Potential Functional Group Interconversions on Substituted this compound Derivatives

| Starting Functional Group (on ring) | Reagent(s) | Product Functional Group |

| Nitro (-NO₂) | H₂, Pd/C or Sn, HCl | Amino (-NH₂) |

| Bromo (-Br) | R-B(OH)₂, Pd catalyst, base (Suzuki Coupling) | Aryl/Alkyl (-R) |

| Bromo (-Br) | Alkene, Pd catalyst, base (Heck Coupling) | Alkenyl (-CH=CHR) |

| Bromo (-Br) | Terminal Alkyne, Pd/Cu catalyst, base (Sonogashira Coupling) | Alkynyl (-C≡CR) |

| Amino (-NH₂) | NaNO₂, HCl then CuX (Sandmeyer Reaction) | Halo (-X), Cyano (-CN), etc. |

| Acyl (-COR) | Zn(Hg), HCl (Clemmensen Reduction) or H₂NNH₂, KOH (Wolff-Kishner Reduction) | Alkyl (-CH₂R) |

Spectroscopic Characterization and Structural Elucidation of N Cyclobutyl 3,4 Dimethylaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the determination of molecular structure in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

A ¹H NMR spectrum of N-cyclobutyl-3,4-dimethylaniline would be expected to show distinct signals corresponding to the aromatic protons, the N-H proton, the methine proton of the cyclobutyl group, the methylene (B1212753) protons of the cyclobutyl group, and the protons of the two methyl groups. The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet, multiplet), and coupling constants (J) would provide invaluable information for structural confirmation.

Aromatic Protons: Signals for the three protons on the 3,4-dimethylphenyl ring would be expected in the aromatic region of the spectrum.

N-H Proton: A signal corresponding to the amine proton would likely be observed, with its chemical shift being dependent on solvent and concentration.

Cyclobutyl Protons: The spectrum would show signals for the methine proton attached to the nitrogen and the various methylene protons of the cyclobutyl ring, likely appearing as complex multiplets.

Methyl Protons: Two distinct singlets would be anticipated for the two methyl groups attached to the aromatic ring.

Despite a thorough search, no specific experimental ¹H NMR data for this compound could be located.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of a molecule. For this compound, distinct signals would be expected for each unique carbon atom.

Aromatic Carbons: Six signals would be anticipated for the carbons of the benzene (B151609) ring, with their chemical shifts indicating their substitution pattern.

Cyclobutyl Carbons: Signals for the methine and methylene carbons of the cyclobutyl ring would be present.

Methyl Carbons: Two signals corresponding to the two methyl carbons would be expected.

No specific experimental ¹³C NMR data for this compound has been found in the available literature.

Two-Dimensional NMR Techniques (e.g., HMBC, NOESY) for Structural and Stereochemical Assignments

Two-dimensional (2D) NMR techniques such as Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY) would be instrumental in providing unambiguous structural and stereochemical assignments.

HMBC: This experiment would reveal correlations between protons and carbons that are two or three bonds apart, confirming the connectivity between the cyclobutyl group and the aniline (B41778) nitrogen, as well as the positions of the methyl groups on the aromatic ring.

NOESY: This technique would show through-space correlations between protons that are in close proximity, which could help to define the preferred conformation of the cyclobutyl group relative to the aniline moiety.

No published studies employing 2D NMR techniques for the structural elucidation of this compound were identified.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Vibrational Analysis of Characteristic Functional Groups

The IR spectrum of this compound would be expected to exhibit characteristic absorption bands for its key functional groups:

N-H Stretch: A peak in the region of 3300-3500 cm⁻¹ would indicate the presence of the secondary amine N-H bond.

C-H Stretches: Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretches from the cyclobutyl and methyl groups would be observed below 3000 cm⁻¹.

C-N Stretch: The stretching vibration of the C-N bond would be expected in the 1250-1350 cm⁻¹ region.

Aromatic C=C Stretches: Bands in the 1500-1600 cm⁻¹ region would correspond to the carbon-carbon double bond stretching vibrations within the aromatic ring.

Specific experimental IR spectra for this compound are not available in the reviewed sources.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful crystallographic analysis of this compound would provide definitive information on:

Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule.

Conformation: The exact conformation of the cyclobutyl ring and its orientation relative to the aromatic ring in the solid state.

Intermolecular interactions: Details of how the molecules pack together in the crystal lattice, including any hydrogen bonding or other non-covalent interactions.

There are no published X-ray crystal structures for this compound reported in the Cambridge Structural Database (CSD) or other available crystallographic databases.

Spectroscopic and Structural Analysis of this compound: A Review of Available Data

A comprehensive search for detailed spectroscopic and crystallographic data on the chemical compound this compound has revealed a significant lack of published research. Despite extensive queries of scientific databases and scholarly articles, no specific experimental information regarding its crystal structure, conformational preferences, or intermolecular interactions in the crystalline state could be located.

This report aimed to provide a thorough and scientifically accurate article based on the specified outline. However, the foundational data required to populate the section on "," specifically subsection 4.3.1, "Analysis of Conformational Preferences and Intermolecular Interactions in the Crystalline State," is not available in the public domain.

While information exists for the parent compound, 3,4-dimethylaniline (B50824), and for other N-substituted aniline derivatives, this data is not directly transferable to this compound. The presence of the cyclobutyl group introduces unique steric and electronic effects that would significantly influence its conformational preferences and the nature of its intermolecular interactions in a crystalline lattice. Without direct experimental data, any discussion on these aspects would be purely speculative and would not meet the required standards of scientific accuracy.

Therefore, it is concluded that there is currently no published research available to generate the detailed article as requested.

Computational Chemistry and Theoretical Studies of N Cyclobutyl 3,4 Dimethylaniline

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods model the electronic distribution and energy of the molecule, from which a wide range of properties can be derived.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost, making it well-suited for studying medium-sized organic molecules like N-cyclobutyl-3,4-dimethylaniline. arxiv.orgnih.gov Geometry optimization is a primary application, where DFT is used to locate the minimum energy structure on the potential energy surface. researchgate.net For a molecule like this, a common approach involves using a hybrid functional, such as B3LYP, combined with a Pople-style basis set like 6-31G(d,p) or a more extensive one like 6-311++G(d,p) to accurately account for electron correlation and polarization. ias.ac.inresearchgate.net

The optimization process would determine key structural parameters. The geometry around the nitrogen atom is of particular interest. In aniline (B41778), the nitrogen is slightly pyramidal, but N-alkylation tends to planarize the C-N-C bonds due to steric and electronic effects. The calculation would precisely define the bond lengths, the bond angles of the aromatic ring, the puckered conformation of the cyclobutyl ring, and the torsional angle between the cyclobutyl group and the plane of the dimethylaniline ring. Vibrational frequency calculations are typically performed following optimization to confirm that the resulting structure is a true energy minimum (i.e., has no imaginary frequencies). nih.gov

Table 1: Predicted Geometric Parameters for this compound from DFT Calculations (Note: These are representative values based on calculations of similar molecules. Actual values would be derived from a specific DFT calculation.)

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths | C(aromatic)-N | ~1.40 Å |

| N-C(cyclobutyl) | ~1.47 Å | |

| C(aromatic)-C(aromatic) | ~1.39 Å | |

| C(aromatic)-C(methyl) | ~1.51 Å | |

| C-H (aromatic) | ~1.08 Å | |

| C-H (aliphatic) | ~1.09 Å | |

| Bond Angles | C(aromatic)-N-C(cyclobutyl) | ~118° |

| C-C-C (ring) | ~120° | |

| H-C-H (methyl) | ~109.5° | |

| Dihedral Angle | C(aromatic)-C(aromatic)-N-C(cyclobutyl) | Variable (Conformer Dependent) |

This interactive table provides hypothetical, yet chemically reasonable, geometric parameters that would be obtained from a DFT geometry optimization.

While DFT is highly accurate, it can be computationally demanding for exploring a large conformational space. Semi-empirical methods, such as AM1 or PM3, offer a faster, albeit less accurate, alternative. These methods are particularly useful for initial conformational searches. umn.edu For this compound, a key degree of freedom is the rotation around the N-C(cyclobutyl) bond.

A conformational analysis would involve systematically rotating this bond and calculating the energy at each step to generate a potential energy profile. This profile would identify the most stable conformers (energy minima) and the rotational energy barriers (transition states). The puckering of the cyclobutyl ring itself represents another set of conformational possibilities that can be efficiently screened with these methods. The lowest energy conformers identified through a semi-empirical scan can then be subjected to more accurate DFT optimization for refinement. umn.edu

Computational methods are widely used to predict spectroscopic data, which can be invaluable for structure verification.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable technique for predicting NMR chemical shifts (¹H and ¹³C). nih.govnyu.edud-nb.info The calculation first determines the magnetic shielding tensors for each nucleus in the optimized geometry. These values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS), which is also calculated at the same level of theory. youtube.com Predicted spectra can help assign experimental peaks, especially for complex molecules where signals may overlap. Recent advancements have even integrated DFT calculations with machine learning to improve prediction accuracy. nih.govnyu.edu

Vibrational Frequencies: The harmonic vibrational frequencies can be calculated from the second derivatives of the energy. These frequencies correspond to the peaks observed in an infrared (IR) spectrum. Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to achieve better agreement with experimental data. researchgate.net

Table 2: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound (Note: Values are illustrative and based on expected electronic environments. Specific shifts depend on the exact computational method and solvent model used.)

| Carbon Atom | Environment | Predicted Chemical Shift (ppm) |

| C1 | Aromatic, N-substituted | 148 - 152 |

| C2 | Aromatic, H-substituted | 114 - 118 |

| C3 | Aromatic, CH₃-substituted | 138 - 142 |

| C4 | Aromatic, CH₃-substituted | 130 - 134 |

| C5 | Aromatic, H-substituted | 128 - 132 |

| C6 | Aromatic, H-substituted | 118 - 122 |

| C (N-CH) | Cyclobutyl, attached to N | 55 - 60 |

| C (CH₂) | Cyclobutyl, beta to N | 28 - 32 |

| C (CH₂) | Cyclobutyl, gamma to N | 15 - 19 |

| C (Methyl) | Attached to C3 | 19 - 22 |

| C (Methyl) | Attached to C4 | 18 - 21 |

This interactive table presents a reasonable prediction of the ¹³C NMR spectrum, aiding in the theoretical characterization of the molecule.

Frontier Molecular Orbital (FMO) theory is a key qualitative tool for understanding chemical reactivity. numberanalytics.comnumberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com

HOMO: The HOMO represents the orbital from which the molecule is most likely to donate electrons. For this compound, the HOMO is expected to be a π-orbital with significant contributions from the electron-rich dimethylaniline ring and the nitrogen atom's lone pair. The energy of the HOMO (E_HOMO) is related to the molecule's ionization potential and its ability to act as a nucleophile.

LUMO: The LUMO is the lowest energy orbital available to accept electrons. The LUMO is typically a π* (antibonding) orbital localized over the aromatic ring. The energy of the LUMO (E_LUMO) is related to the electron affinity and the molecule's ability to act as an electrophile.

The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is an important indicator of molecular stability and reactivity. researchgate.netscispace.com A smaller gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. The electron-donating nature of the amino and methyl groups raises the HOMO energy, which is expected to result in a relatively small HOMO-LUMO gap, consistent with a reactive aromatic system. researchgate.net

Table 3: Representative FMO Properties for this compound (Note: Values are illustrative, based on typical DFT calculations for similar aniline derivatives.)

| Property | Description | Predicted Value (eV) |

| E_HOMO | Energy of the Highest Occupied Molecular Orbital | -5.0 to -5.5 |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.5 to -0.9 |

| HOMO-LUMO Gap | E_LUMO - E_HOMO | 4.1 to 4.9 |

This interactive table summarizes the key electronic parameters derived from FMO analysis.

A Molecular Electrostatic Potential (MEP) map is a 3D visualization of the electrostatic potential on the electron density surface of a molecule. wolfram.com It provides a powerful visual guide to a molecule's charge distribution and is used to predict sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.netthaiscience.info

The MEP is color-coded:

Red/Yellow: Regions of negative potential, rich in electrons. These are sites susceptible to electrophilic attack.

Blue: Regions of positive potential, electron-poor. These are sites susceptible to nucleophilic attack.

Green: Regions of neutral potential.

For this compound, the MEP map would show the most negative potential (deepest red) localized around the nitrogen atom due to its lone pair of electrons. This identifies the nitrogen as the primary site of basicity (e.g., protonation). The π-system of the aromatic ring would also show a negative potential, indicating its susceptibility to attack by electrophiles. The ortho and para positions relative to the powerful N-cyclobutyl activating group would be particularly electron-rich. The hydrogen atoms of the alkyl groups would exhibit positive potential (blue). researchgate.netthaiscience.info

Mechanistic Elucidation through Computational Modeling

Beyond static properties, computational chemistry can be used to model reaction mechanisms, providing insight into transition states and reaction pathways. For an aniline derivative, a common reaction is electrophilic aromatic substitution.

Computational modeling could be used to elucidate the mechanism of, for example, the nitration or halogenation of this compound. This would involve:

Locating Reactants and Products: Optimizing the geometries of the starting material and the potential products (substitution at different ring positions).

Finding the Transition State (TS): Searching for the first-order saddle point on the potential energy surface that connects the reactants to the products. This is the geometry of the highest energy point along the reaction coordinate, representing the activation barrier. For electrophilic substitution, this would involve modeling the Wheland intermediate (a sigma complex).

Calculating Activation Energies: The difference in energy between the transition state and the reactants gives the activation energy (Ea) for the reaction.

By comparing the activation energies for substitution at the different available positions on the ring (C2, C5, C6), one could predict the regioselectivity of the reaction. The calculations would likely confirm that the positions ortho and para to the strongly activating N-cyclobutyl group are electronically favored, leading to substitution at the C2 and C5 positions (the C6 position is also ortho, but may be more sterically hindered). researchgate.net

No Published Research Found for Computational Studies of this compound

Despite a comprehensive search for scientific literature, no specific computational or theoretical studies detailing the chemical properties and reaction mechanisms of this compound were identified.

While the requested outline specifies an in-depth analysis of this particular compound—including potential energy surface mapping, transition state analysis, studies on radical intermediates, and advanced computational modeling—there is no publicly available research that addresses these aspects for this compound.

The computational chemistry techniques mentioned in the query, such as Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approaches, are established methods for investigating chemical systems. These methods are frequently used to understand reaction pathways, analyze transition states, and model molecular interactions in complex chemical and biological systems.

Furthermore, the study of radical intermediates and radical cation species is a significant area of chemical research, particularly in the context of photoredox catalysis and the functionalization of aniline derivatives. However, the application of these theoretical studies specifically to this compound has not been documented in the available scientific literature.

General methodologies for studying similar compounds exist. For instance, research on the radical α-C–H cyclobutylation of aniline derivatives provides insights into the types of radical intermediates that could be formed. However, this work does not provide specific data or computational models for this compound.

Research Applications and Emerging Directions for N Cyclobutyl 3,4 Dimethylaniline Derivatives

Role as Building Blocks in Advanced Organic Synthesis

The N-cyclobutyl aniline (B41778) scaffold serves as a versatile four-carbon synthon, enabling the construction of intricate molecular frameworks through modern synthetic methodologies.

Precursors for Complex Chemical Architectures and Natural Product Synthesis

Derivatives of N-cyclobutyl-3,4-dimethylaniline are valuable precursors for synthesizing complex, polycyclic structures that are features of many natural products and biologically active molecules. The strained cyclobutyl ring can be strategically opened or rearranged, while the aniline moiety offers a handle for a wide array of chemical transformations.

A key application is their use in cycloaddition reactions. For instance, N-cyclobutyl anilines participate in visible-light-photocatalyzed intermolecular [4+2] annulation reactions with various olefins. rsc.orgresearchgate.net This process allows for the rapid assembly of functionalized cyclohexylamine (B46788) derivatives, which are core structures in many pharmaceuticals and natural products. rsc.org The reaction typically proceeds by activating the N-cyclobutyl aniline with a photosensitizer, which then reacts with an α,β-unsaturated carbonyl compound to form the six-membered ring. rsc.orgresearchgate.net This methodology provides an efficient route to densely functionalized carbocycles that would be challenging to access through traditional methods. nih.gov The cyclobutane (B1203170) ring itself is a desirable feature in medicinal chemistry, often introduced to impart conformational rigidity to a molecule. lifechemicals.comnih.gov

Reagents in Stereoselective Chemical Transformations

The development of stereoselective reactions is a cornerstone of modern organic synthesis, and N-cyclobutyl anilines have proven to be effective reagents in this context. Their derivatives can be employed in asymmetric cycloadditions to generate products with high levels of diastereoselectivity and enantioselectivity.

In visible-light-enabled [4+2] cycloadditions, the stereochemical outcome can be controlled with high precision. Research has demonstrated that by using N-cyclobutyl anilines with various substituents on the aromatic ring, a range of benzocyclohexylamine products can be obtained with excellent diastereomeric ratios (dr), often exceeding 20:1. rsc.org The electronic nature of the substituents on the phenyl ring, whether electron-donating or electron-withdrawing, has been shown to have a minimal effect on the reactivity and stereoselectivity of these transformations. rsc.org This robustness makes N-cyclobutyl anilines, including the 3,4-dimethyl substituted variant, highly versatile reagents for constructing chiral molecules.

Below is a data table summarizing the results of photocatalyzed [4+2] cycloaddition reactions between various N-cyclobutyl anilines and α-substituted vinyl ketones, highlighting the yields and diastereoselectivity achieved. rsc.org

| N-Cyclobutyl Aniline Derivative (Substituent) | Product | Yield (%) | Diastereomeric Ratio (dr) |

| 4-Methoxy (1a) | 3a | 75 | >20:1 |

| Unsubstituted (1b) | 3b | 60 | 13:1 |

| 4-Benzyloxy (1c) | 3c | 31 | >20:1 |

| 3,4-Dimethoxy (1d) | 3d | 52 | >20:1 |

Contributions to Structure-Activity Relationship (SAR) Studies in Chemical Biology

The systematic investigation of how a chemical structure relates to its biological activity is fundamental to drug discovery. The this compound scaffold provides a unique three-dimensional framework that is highly valuable for these studies.

Exploration in Fragment-Based Drug Discovery (FBDD) Platforms

Fragment-based drug discovery (FBDD) has emerged as a powerful approach for identifying lead compounds in drug development. This method relies on screening small, low-complexity molecules (fragments) that can be grown or combined to create more potent drug candidates. The cyclobutane moiety is considered an underrepresented but highly attractive scaffold for FBDD. researchgate.netresearchgate.net

The this compound structure possesses several characteristics that make it an ideal fragment for FBDD. The cyclobutane ring provides a rigid, three-dimensional (sp³-rich) structure that can effectively explore protein binding pockets, a concept often referred to as "escaping flatland" in medicinal chemistry. nih.govresearchgate.net This non-planar geometry can lead to improved solubility, better metabolic stability, and higher selectivity for a target protein compared to more common flat, aromatic structures. lifechemicals.comnih.gov The 3,4-dimethylaniline (B50824) portion offers specific substitution patterns and vectors for fragment growth, allowing chemists to systematically build upon the initial fragment hit to enhance binding affinity and develop a potent inhibitor. researchgate.net

Probing Molecular Interactions via Structural Analogues

The this compound core allows for systematic structural modifications to probe and understand molecular interactions with biological targets. By creating a library of structural analogues, researchers can meticulously map the binding pocket of a protein and identify key interactions that contribute to biological activity.

For example, the methyl groups at the 3- and 4-positions of the aniline ring can be moved to other positions or replaced with different functional groups (e.g., halogens, methoxy (B1213986) groups) to investigate the role of steric bulk and electronics in binding. Similarly, the cyclobutyl ring can be substituted or replaced with other cycloalkyl groups (e.g., cyclopropyl, cyclopentyl) to assess the impact of ring size and conformational restriction on activity. nih.gov This systematic modification helps in building a detailed Structure-Activity Relationship (SAR) model, which is crucial for optimizing a lead compound into a clinical candidate. nih.govrsc.org

Development as Chemical Probes and Tools in Mechanistic Studies

Beyond their role in synthesis and drug discovery, derivatives of this compound have potential as specialized chemical probes for studying biological systems and reaction mechanisms. A chemical probe is a small molecule designed to selectively interact with a specific biological target, allowing for the interrogation of its function.

The aniline moiety, in particular, can be exploited for this purpose. Certain aniline derivatives exhibit fluorescence properties that are highly sensitive to their local microenvironment. nih.gov This solvatochromism can be harnessed to design fluorescent probes that change their light-emitting properties upon binding to a target protein or entering a specific cellular compartment, providing a powerful tool for bio-imaging and diagnostics. Furthermore, polymers derived from aniline derivatives have been successfully used in the development of chemical sensors, for instance, for detecting moisture and ammonia. nih.gov

In mechanistic studies, isotopically labeled this compound derivatives can be synthesized to trace the metabolic fate of the molecule or to elucidate the mechanism of a chemical reaction. rsc.org The predictable reactivity of the aniline group allows for its use in kinetic studies to understand reaction rates and intermediates, providing fundamental insights into chemical transformations. rsc.orgacs.org

Utilization in Understanding Reaction Mechanisms and Pathways

The study of N-aryl cyclobutylamine (B51885) derivatives, a class of compounds that includes this compound, has been instrumental in elucidating complex reaction mechanisms, particularly in the realm of photochemistry and cycloaddition reactions. The inherent ring strain of the cyclobutane moiety, estimated to be around 26.5 kcal/mol, is a key factor in its reactivity, making it susceptible to ring-opening reactions under various conditions. researchgate.net

A significant area of investigation is the photochemical behavior of N-aryl cyclobutylamines. researchgate.net These compounds can undergo formal [4+2] cycloaddition reactions with α,β-unsaturated carbonyl systems when subjected to visible-light photoredox catalysis. researchgate.net The mechanism of this transformation is believed to proceed through a single-electron transfer (SET) process. In this proposed pathway, a photocatalyst, upon excitation by light, facilitates the oxidation of the N-aryl cyclobutylamine to a nitrogen-centered radical cation. researchgate.net This is followed by β-scission of the strained cyclobutane ring, leading to the formation of a radical alkyl iminium species. researchgate.net This intermediate can then engage with other reactants, leading to the formation of new cyclic structures. researchgate.net

The substitution pattern on the aromatic ring of N-aryl cyclobutylamines plays a crucial role in these reactions. The presence of electron-donating groups, such as the two methyl groups in this compound, is expected to enhance the electron density on the aniline nitrogen. This increased electron density can facilitate the initial SET process, a key step in the photochemical activation. researchgate.net Conversely, electron-withdrawing groups on the aryl ring have been shown to decrease the reaction yield in some cases. researchgate.net

The study of these reactions with a variety of substituted N-arylcyclobutylamines and reaction partners has allowed researchers to map out the intricate details of the reaction pathways. For instance, the use of different α,β-unsaturated carbonyl compounds has demonstrated the versatility of the cycloaddition and provided insights into the factors governing the regioselectivity and stereoselectivity of the products formed. researchgate.net

The following table summarizes the types of cycloaddition reactions involving N-aryl cyclobutylamines and the proposed mechanistic steps, which are applicable to derivatives like this compound.

| Reaction Type | Key Mechanistic Steps | Influencing Factors |

| Photochemical [4+2] Cycloaddition | 1. Single-Electron Transfer (SET) to form a nitrogen-centered radical cation. 2. β-Scission of the cyclobutane ring to form a radical alkyl iminium intermediate. 3. Recombination with a radical anion to form the cycloadduct. | - Nature of the photocatalyst - Wavelength of light used for irradiation - Electronic properties of substituents on the aryl ring |

Future Perspectives in N-Aryl Cyclobutylamine Chemistry

The chemistry of N-aryl cyclobutylamines, including derivatives of this compound, is poised for significant advancements, driven by the ongoing quest for novel synthetic methods and the construction of complex molecular architectures. The unique reactivity endowed by the strained cyclobutane ring continues to be a fertile ground for discovering new chemical transformations. researchgate.net

One of the most promising future directions lies in the further exploration of strain-release chemistry. nih.gov The energy stored in the cyclobutane ring can be harnessed to drive a variety of reactions beyond cycloadditions. This includes the development of novel ring-opening and ring-expansion reactions to access a diverse range of molecular scaffolds that would be challenging to synthesize through conventional methods. researchgate.net These transformations could lead to the synthesis of new classes of compounds with potential applications in materials science and medicinal chemistry.

The development of more efficient and selective catalytic systems for the transformation of N-aryl cyclobutylamines is another key area of future research. This includes the design of new photocatalysts that can operate under milder conditions and with higher turnover numbers. rsc.org Furthermore, the integration of photoredox catalysis with other catalytic modes, such as organocatalysis or metal catalysis, could open up new avenues for asymmetric synthesis, allowing for the stereocontrolled construction of chiral molecules. rsc.org

The principles of "click chemistry," which emphasize reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts, are also likely to influence the future of N-aryl cyclobutylamine chemistry. chemrxiv.org Developing reactions involving N-aryl cyclobutylamines that adhere to these principles would enhance their utility as building blocks in drug discovery and materials science, where efficiency and modularity are paramount.

Moreover, the application of computational and theoretical chemistry will likely play an increasingly important role in predicting the reactivity of N-aryl cyclobutylamines and in designing new reactions. numberanalytics.com Advanced computational models can provide a deeper understanding of the transition states and intermediates involved in their transformations, guiding experimental efforts towards the discovery of new and useful chemical processes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.